5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
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Overview
Description
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride: is a chemical compound with the molecular formula C8H7F2NO·HCl It is a derivative of benzoxazine, characterized by the presence of two fluorine atoms at the 5 and 8 positions, and a hydrochloride salt form
Mechanism of Action
Target of Action
The primary target of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is the large subunit of the HSV-1 terminase complex . This complex plays a crucial role in the replication of the herpes simplex virus type 1 (HSV-1), a widespread viral infection .
Mode of Action
The compound interacts with the large subunit of the HSV-1 terminase complex, thereby selectively inhibiting HSV-1 reproduction in vitro . This interaction disrupts the replication process of the virus, leading to a decrease in the number of new virus particles produced .
Biochemical Pathways
The compound affects the HSV-1 replication pathway . By inhibiting the terminase complex, it disrupts the process of viral DNA packaging, a critical step in the formation of new virus particles . This results in a decrease in the number of new virus particles and thus reduces the spread of the virus .
Result of Action
The result of the compound’s action is a significant reduction in HSV-1 reproduction, including against strains resistant to acyclovir, a commonly used antiviral drug . This makes it a potentially effective therapeutic agent for treating HSV-1 infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5,8-difluoro-2-nitrophenol.
Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Cyclization: The resulting amine undergoes cyclization with an appropriate aldehyde or ketone to form the benzoxazine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the benzoxazine ring.
Reduction: Reduction reactions can occur at the fluorine-substituted positions, potentially leading to the removal of fluorine atoms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the benzoxazine ring.
Reduction: Reduced forms of the compound with fewer fluorine atoms.
Substitution: Substituted benzoxazine derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Polymer Science: It can be a monomer for the synthesis of high-performance polymers with unique properties.
Biology and Medicine:
Antiviral Agents: Research has shown potential antiviral activity against viruses such as herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus.
Drug Development: It can serve as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine
- 3,4-dihydro-2H-1,4-benzoxazine
- 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine
Comparison:
- 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
- 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine differs in the position of the fluorine atoms, which can affect its electronic properties and reactivity.
- 3,4-dihydro-2H-1,4-benzoxazine lacks fluorine atoms, making it less reactive in certain substitution reactions.
- 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine has a methyl group that can influence its steric and electronic properties, leading to different reactivity and applications.
Properties
IUPAC Name |
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-5-1-2-6(10)8-7(5)11-3-4-12-8;/h1-2,11H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDIYCQBBGLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2N1)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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